5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds featuring a benzothieno-pyrimidine framework. This compound exhibits potential biological activity and has garnered attention in medicinal chemistry due to its unique structural features and possible pharmacological applications.
This compound can be synthesized through various chemical reactions involving benzothieno and pyrimidine derivatives. The synthesis methods often utilize specific reagents and conditions to facilitate the formation of the spiro structure.
5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its pyrimidine ring. It also falls under the category of spiro compounds due to its unique spirocyclic structure.
The synthesis of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors that contain both benzothieno and pyrimidine functionalities.
One notable synthesis route involves the reaction of 3,5-diamino-2-thiophenecarboxylic acid derivatives with cyclohexanones in the presence of acid catalysts. The reaction conditions may include heating under reflux or microwave irradiation to promote cyclization and formation of the spiro compound. The yield and purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular formula of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one is C14H15N2OS. The structure features a spiro junction between a benzothieno ring system and a cyclohexanone moiety.
The compound's structure can be confirmed using various spectroscopic methods:
5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one can undergo various chemical transformations:
Reactions are typically monitored using thin-layer chromatography to assess progress and yield. The final products are often purified through recrystallization or chromatography techniques.
The mechanism by which 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one exerts its biological effects is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may exhibit antimicrobial or anticancer properties. Further research is needed to clarify its mechanism at the molecular level.
The compound is expected to be a solid at room temperature with specific melting points that can be determined experimentally. Its solubility may vary depending on solvents used for extraction or purification.
5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one is likely to be stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
Relevant analytical data such as boiling point, melting point, and solubility should be determined through experimental procedures.
Due to its structural characteristics and potential biological activities, 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one may find applications in:
Research into this compound continues to expand its potential applications across various scientific fields.
The synthesis of the thienopyrimidine-spirocyclohexane hybrid core employs convergent strategies, prioritizing either thiophene or pyrimidine ring formation as the foundational step. In the thiophene-first approach, cyclohexanone-based enolates undergo nucleophilic attack on electrophilic carbon disulfide equivalents, followed by alkylation with α-halo carbonyl compounds to construct the thiophene ring. For example, reacting 2-(1-cyclohexenyl)acetonitrile with carbon disulfide under basic conditions generates a thiocarboxylate intermediate, which cyclizes with methyl chloroacetate to yield ethyl 2-aminothiophene-3-carboxylate derivatives bearing the nascent spiro center [7]. Subsequent pyrimidine annulation occurs via condensation with formamide or urea derivatives under acid catalysis. This method affords the 5,6,7,8-tetrahydrospiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidin]-4(3H)-one scaffold in 65-82% yield [7].
Alternatively, the pyrimidine-first strategy leverages preformed 4-aminopyrimidines. Cyclohexanone is condensed with cyanoacetamide under Knöevenagel conditions to afford 2-(1-cyclohexylidene)malononitrile, which undergoes tandem thiolation and cyclization using phosphorus pentasulfide. This yields 2-amino-4,5,6,7-tetrahydrospiro[benzo[b]thiophene-3,1'-cyclohexane]-4-carbonitrile. Hydrolysis of the nitrile to the amide, followed by dehydration and ring closure with orthoesters, completes the thienopyrimidine system. This route demonstrates superior regiocontrol for C6-substituted analogs but requires stringent anhydrous conditions during the thiolation step [1] [7].
Table 1: Comparative Analysis of Synthetic Pathways to the Thienopyrimidine-Spirocyclohexane Core
Strategy | Key Starting Materials | Critical Step | Overall Yield (%) | Advantages |
---|---|---|---|---|
Thiophene-First | Cyclohexanone, CS₂, α-halo carbonyls | Thiocarboxylate alkylation/cyclization | 65-82 | High convergence, fewer steps |
Pyrimidine-First | Cyclohexanone, cyanoacetamide, P₂S₅ | Thiolation/cyclization of dinitrile | 45-60 | Better tolerance for electron-withdrawing groups |
Stereocontrol at the spirocyclic carbon presents challenges due to epimerization risks under acidic or basic conditions. Chiral auxiliaries temporarily enforce asymmetry during ring formation. Ellman’s tert-butanesulfinamide auxiliary, attached to the pyrimidine nitrogen prior to spirocyclization, directs diastereoselective intramolecular aldol condensation. This method achieves diastereomeric ratios exceeding 95:5 for spiro[cyclohexane-thienopyrimidines] bearing benzylic substituents. The auxiliary is subsequently cleaved under mild acidic conditions without racemization [4].
Asymmetric metal catalysis offers enantioselective alternatives. Iridium complexes with Josiphos-type ligands (e.g., [Ir(cod)Cl]₂/(R)-Segphos) catalyze the dynamic kinetic asymmetric transformation (DYKAT) of α-keto spiro-precursors. The prochiral enol tautomer undergoes enantioselective hydrogenation via iridium hydride transfer, affording spirocyclic products with enantiomeric ratios of 90:10 to 98:2. Ruthenium(II)-PNP pincer complexes similarly enable asymmetric reductive amination for spirocycles containing chiral amine centers, achieving enantiomeric ratios >90:10 under hydrogen-borrowing conditions [4] [8].
Table 2: Catalytic Systems for Enantioselective Spirocenter Formation
Catalyst System | Mechanism | Substrate Scope | er Range | Key Limitation |
---|---|---|---|---|
Ir/Josiphos + Bronsted Acid | DYKAT of β-ketoesters | Aryl/alkyl ketoesters | 90:10-98:02 | Sensitive to steric bulk |
Ru-PNP Pincer | Asymmetric hydrogen borrowing | Amino-alcohols | 88:12-95:05 | Requires high temperature (>100°C) |
Chiral Phosphoric Acid (CPA) | Iminium ion reduction | Enolizable aldimines | 80:20-92:08 | Moderate yields (50-65%) |
Microwave irradiation dramatically accelerates key cyclization and functionalization steps. Solvent-free pyrimidine ring closure using adsorbed reactants on acidic montmorillonite K10 clay achieves near-quantitative conversion within 5 minutes at 150°C. This contrasts sharply with conventional reflux in dimethylformamide (6-12 hours, 70-80% yield). The clay acts as both a Brønsted acid catalyst and a thermal conductor, minimizing decomposition pathways observed in solution-phase reactions [3] [5]. Similarly, spirocyclization via Dieckmann condensation benefits from microwave exposure. A mixture of diethyl 2-(1-cyclohexyl)malonate and potassium tert-butoxide, irradiated solvent-free at 180°C for 8 minutes, delivers the spirocyclic β-ketoester in 92% yield versus 60% yield after 3 hours under oil-bath heating [3] [9].
Solid-supported catalysis under solvent-free conditions enhances selectivity. Knoevenagel condensation between cyclohexanone and thienopyrimidine-4-carbaldehyde, catalyzed by piperidine-modified mesoporous silica nanoparticles (MSN-piperidine), proceeds efficiently under microwave irradiation (120°C, 15 minutes, 89% yield). The recyclable catalyst maintains activity over five cycles without leaching, eliminating solvent waste and purification complexity [3] [9].
Table 3: Microwave vs. Conventional Thermal Conditions for Key Steps
Reaction Step | Conventional Method | Yield (%) | Microwave/Solvent-Free Method | Yield (%) | Time Reduction |
---|---|---|---|---|---|
Pyrimidine Cyclization | DMF, 120°C, 8 h | 75 | Montmorillonite K10, 150°C, 5 min | 98 | 96-fold |
Spiro-Dieckmann Condensation | Toluene, reflux, 3 h | 60 | Solvent-free, 180°C, 8 min | 92 | 22.5-fold |
Knoevenagel Functionalization | Ethanol, piperidine, 12 h, reflux | 78 | MSN-piperidine, 120°C, 15 min | 89 | 48-fold |
The thienopyrimidinone core enables regioselective derivatization at C2, C4, and C6 positions. Electrophilic aromatic substitution at C6 preferentially occurs under mild conditions due to electron donation from the sulfur atom. Chlorination with N-chlorosuccinimide in carbon tetrachloride affords the 6-chloro derivative (85% yield), which serves as a versatile intermediate for nucleophilic displacement. Primary and secondary amines displace chloride at 60-80°C in dimethyl sulfoxide, yielding 6-amino derivatives (70-92% yield) without competing reaction at the carbonyl [1] [7].
Cross-coupling reactions leverage halogenated intermediates. Suzuki-Miyaura coupling of 6-bromo-5,6,7,8-tetrahydrospiro[cyclohexane-1,4'-thieno[2,3-d]pyrimidin]-4(3H)-one with arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane/water, installs biaryl groups at C6. Yields range from 65% (electron-neutral aryls) to 80% (electron-deficient aryls). Stille coupling using tributyl(vinyl)tin introduces alkenyl substituents (75% yield), enabling subsequent cycloadditions [1] [7].
Reductive functionalization targets the carbonyl group. Controlled reduction with sodium borohydride/cobalt(II) chloride selectively yields the alcohol (95% diastereoselectivity for the cis-spiro isomer). Deoxygenation via Clemmensen reduction (zinc amalgam, hydrochloric acid) produces the methylene analog, which modulates the compound’s hydrogen-bonding capacity and lipophilicity. Isotopic labeling employs deuterated reducing agents (NaBD₄) to generate [4-²H]-analogs for metabolic studies [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1